REACTION_CXSMILES
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[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)[CH3:2].CC1(C)[O:18][C:17](=O)[C:14]2([CH2:16][CH2:15]2)[C:13](=[O:20])[O:12]1>C(O)C>[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([N:7]2[CH2:16][CH2:15][CH:14]([C:13]([OH:20])=[O:12])[C:17]2=[O:18])=[CH:5][CH:4]=1)[CH3:2]
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Name
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|
Quantity
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1.1 mL
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Type
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reactant
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Smiles
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C(C)C1=CC=C(N)C=C1
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Name
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|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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CC1(OC(C2(CC2)C(O1)=O)=O)C
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Name
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Quantity
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3 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was irradiated in a microwave oven for 3 minutes at 100° C.
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Duration
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3 min
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The crude material was purified by flash chromatography on silica gel (eluent 10 to 80% ethyl acetate in heptane with 5% acetic acid)
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Name
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|
Type
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product
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Smiles
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C(C)C1=CC=C(C=C1)N1C(C(CC1)C(=O)O)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.453 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |